molecular formula C17H15FN4O2S2 B5036345 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea

Cat. No.: B5036345
M. Wt: 390.5 g/mol
InChI Key: HDMZUSOJXNRXNP-UHFFFAOYSA-N
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Description

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S2/c1-24-13-8-6-12(7-9-13)19-15(23)20-16-21-22-17(26-16)25-10-11-4-2-3-5-14(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMZUSOJXNRXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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